molecular formula C10H7F11O2 B12090227 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate CAS No. 13173-36-9

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate

Cat. No.: B12090227
CAS No.: 13173-36-9
M. Wt: 368.14 g/mol
InChI Key: AMFSMDRXAVOFCS-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate (IUPAC name: (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate) is a fluorinated acrylate ester with the molecular formula C₁₀H₅F₁₁O₂ . Its structure comprises a fully fluorinated cyclohexylmethyl group (undecafluorohexyl chain) linked to a methacrylate ester group. The extensive fluorination confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in coatings, polymers, and specialty materials .

Synthesis and Applications
Synthesis typically involves esterification of fluorinated alcohols with methacrylic acid derivatives. Evidence from fluorinated ether synthesis methods highlights the use of perfluoroalkyl alcohols in analogous reactions . Applications include:

  • Surface coatings: Enhanced water/oil repellency.
  • Electronics: Dielectric materials due to low polarizability.
  • Biomedical devices: Hydrophobic coatings for implants .

Properties

CAS No.

13173-36-9

Molecular Formula

C10H7F11O2

Molecular Weight

368.14 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H7F11O2/c1-4(2)5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h1,3H2,2H3

InChI Key

AMFSMDRXAVOFCS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is employed to dissolve both reactants.

  • Base : Triethylamine (TEA) or pyridine neutralizes HCl byproduct, driving the reaction to completion.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

  • Inhibitors : 4-Methoxyphenol (MEHQ, 100–200 ppm) or 4-acetamido-TEMPO (0.1 mol%) prevents radical polymerization of the methacrylate group.

Mechanistic Insight :
The reaction follows a two-step mechanism:

  • Activation : Methacryloyl chloride reacts with the base to form a reactive acylium intermediate.

  • Nucleophilic Attack : The fluorinated alcohol’s hydroxyl group attacks the electrophilic carbonyl carbon, displacing chloride.

Yield Optimization :

  • Excess MACl (1.2–1.5 equiv.) ensures complete alcohol conversion.

  • Slow addition of MACl to the alcohol-base mixture minimizes dimerization.

Purification :

  • Post-reaction, the mixture is washed with dilute HCl (removing excess base) and brine.

  • The organic layer is dried over MgSO₄, filtered, and concentrated.

  • Fractional distillation under reduced pressure (68°C at 20 mmHg) isolates the product.

Steglich Esterification with Methacrylic Acid

For laboratories avoiding acyl chlorides, the Steglich esterification offers a milder alternative. This method couples methacrylic acid directly with the fluorinated alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Key Parameters

  • Molar Ratios : Alcohol:methacrylic acid:DCC:DMAP = 1:1.2:1.2:0.1.

  • Solvent : Dichloromethane or ethyl acetate.

  • Reaction Time : 12–24 hours at 25°C.

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • High functional group tolerance.

Challenges :

  • Lower yields (70–85%) due to competing urea byproduct formation.

  • Requires chromatographic purification (silica gel, hexane/EtOAc).

Methacrylic Anhydride-Mediated Synthesis

Industrial-scale production often employs methacrylic anhydride (MAA) due to its cost-effectiveness and scalability.

Procedure :

  • Charge : 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol (1 equiv.), MAA (1.5 equiv.), DMAP (0.05 equiv.), and toluene.

  • Heating : Reflux at 110°C for 4–6 hours.

  • Workup : Sequential washes with 1M NaHCO₃ (neutralizes excess anhydride) and brine.

  • Distillation : Isolate the ester via vacuum distillation.

Side Reactions :

  • Anhydride hydrolysis to methacrylic acid (controlled by anhydrous conditions).

  • Oligomerization (suppressed by inhibitors like BHT).

Industrial-Scale Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes. Key parameters:

  • Residence Time : 15–30 minutes.

  • Temperature : 50–70°C.

  • Pressure : 2–5 bar to maintain solvent liquidity.

Byproduct Management

  • Fluorinated Waste : Distillation residues containing perfluoroalkyl chains require incineration at >1,100°C to prevent PFAS emissions.

  • Solvent Recovery : Toluene and dichloromethane are recycled via fractional distillation (≥98% purity).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.10 (1H, s, CH₂=C), 5.60 (1H, s, CH₂=C), 4.75 (2H, t, OCH₂), 1.95 (3H, s, CH₃).

  • ¹⁹F NMR : δ −81.2 (CF₃), −114.5 to −126.0 (CF₂ groups).

  • IR : 1725 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C), 1150–1250 cm⁻¹ (C-F).

Purity Assessment

  • GC-MS : Purity >96% with BHT (100 ppm) as the sole impurity.

  • Karl Fischer Titration : Water content <0.05%.

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluorohexyl methacrylate primarily undergoes polymerization reactions to form homopolymers and copolymers. These polymerization reactions can be initiated through various methods, including free radical polymerization, anionic polymerization, and atom transfer radical polymerization (ATRP) .

Common Reagents and Conditions:

Major Products: The primary products formed from the polymerization of 1H,1H-perfluorohexyl methacrylate are fluorinated polymers with unique properties, including low surface energy, high hydrophobicity, and excellent chemical resistance .

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials due to its hydrophobic and oleophobic properties. It can be incorporated into coatings and films to enhance water and oil repellency. This is particularly useful in applications such as:

  • Textile treatments : Providing water-resistant fabrics.
  • Surface coatings : Creating non-stick surfaces for cookware and industrial equipment.

Pharmaceuticals

In the pharmaceutical sector, 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 2-methylprop-2-enoate serves as a building block for drug development. Its unique fluorinated structure can influence the pharmacokinetics of drug molecules by improving their stability and bioavailability. Specific applications include:

  • Drug delivery systems : Enhancing the solubility and stability of active pharmaceutical ingredients.
  • Fluorinated compounds in medicinal chemistry : Contributing to the design of novel therapeutics with improved efficacy.

Environmental Studies

Research into the environmental impact of perfluorinated compounds (PFCs) has highlighted the importance of understanding their behavior in ecosystems. The compound's persistence and potential bioaccumulation make it a subject of study in:

  • Toxicology assessments : Evaluating the ecological risks associated with PFCs.
  • Remediation technologies : Developing methods to mitigate contamination in water sources.

Case Study 1: Coating Applications

A study demonstrated that incorporating this compound into polymer matrices resulted in coatings with superior water and oil repellency compared to traditional non-fluorinated coatings. The enhanced performance was attributed to the compound's low surface energy characteristics.

Case Study 2: Drug Development

In a recent pharmaceutical study focusing on anti-cancer agents, derivatives of this compound were synthesized. The results indicated that these fluorinated compounds exhibited increased potency against specific cancer cell lines compared to their non-fluorinated counterparts.

Comparative Data Table

Application AreaSpecific Use CaseBenefits
Materials ScienceTextile treatmentsEnhanced water resistance
Surface coatingsNon-stick properties
PharmaceuticalsDrug delivery systemsImproved solubility and stability
Medicinal chemistryIncreased efficacy of therapeutics
Environmental StudiesToxicology assessmentsUnderstanding ecological risks
Remediation technologiesMitigating contamination

Mechanism of Action

The unique properties of 1H,1H-perfluorohexyl methacrylate are attributed to the presence of fluorine atoms in its structure. These fluorine atoms impart high thermal stability, chemical resistance, and low surface energy to the resulting polymers. The molecular targets and pathways involved in its mechanism of action include the formation of strong carbon-fluorine bonds and the ability to form highly ordered structures in polymer matrices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Acrylates with Shorter Chains

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Diacrylate (C₁₂H₁₀F₈O₄)
  • Structure : Contains two acrylate groups and an octafluorohexane backbone .
  • Properties :
    • Higher reactivity due to dual acrylate moieties.
    • Lower thermal stability compared to the undecafluoro derivative.
  • Applications : Crosslinking agent in fluoropolymer networks for adhesives and resins .
2-[Methyl(tridecafluorohexylsulfonyl)amino]ethyl Prop-2-enoate (C₁₂H₁₀F₁₃NO₄S)
  • Structure : Features a sulfonamide-linked tridecafluorohexyl group and acrylate ester .
  • Properties :
    • Higher molecular weight (511.26 g/mol) and density (1.575 g/cm³) .
    • Enhanced polarity due to sulfonyl group, reducing hydrophobicity compared to the target compound.
  • Applications : Surfactants and anti-fouling coatings .

Non-Fluorinated Analogues

Glycidyl Methacrylate (C₇H₁₀O₃)
  • Structure : Epoxide and methacrylate groups without fluorination .
  • Properties :
    • Reactive epoxide enables crosslinking but lacks thermal/chemical resistance.
    • Lower boiling point (~189°C) vs. fluorinated derivatives (>300°C).
  • Applications : Dental composites and adhesives .
Methyl Methacrylate (C₅H₈O₂)
  • Structure : Simple methacrylate ester with a methyl group.
  • Properties: Volatile (STEL: 50 ppm) and flammable . No fluorination, leading to poor solvent resistance.
  • Applications : PMMA plastics and paints .

Key Differentiators of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate

Fluorination Degree and Chain Length

  • The undecafluorohexyl chain provides superior hydrophobicity (contact angle >110°) compared to octafluoro or non-fluorinated analogues .
  • Longer perfluoroalkyl chains enhance chemical inertness but increase molecular weight, affecting solubility .

Reactivity and Polymerization

  • Single acrylate group limits crosslinking vs. diacrylates (e.g., 2264-01-9) but improves processability in thin-film applications .
  • Fluorine atoms reduce radical polymerization rates compared to non-fluorinated methacrylates .

Thermal and Mechanical Performance

  • Decomposition Temperature : >350°C, outperforming glycidyl methacrylate (~250°C) .
  • Dielectric Constant : <2.5, ideal for electronic insulation .

Data Tables

Table 1: Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound C₁₀H₅F₁₁O₂ 366.13 1.68 (estimated) >300
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol diacrylate C₁₂H₁₀F₈O₄ 394.20 1.55 324 (decomposes)
2-[Methyl(tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate C₁₂H₁₀F₁₃NO₄S 511.26 1.575 324.2

Table 2: Application-Specific Performance

Compound Hydrophobicity (Contact Angle) Dielectric Constant Key Applications
This compound >110° <2.5 Water-resistant coatings
Glycidyl Methacrylate ~80° 3.2–3.5 Dental resins
Methyl Methacrylate ~70° 2.6–3.0 PMMA plastics

Biological Activity

Basic Information

  • IUPAC Name : 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate
  • Molecular Formula : C13H7F11O2
  • Molecular Weight : 392.18 g/mol
  • CAS Number : Not widely documented but can be derived from its structural components.

Structural Characteristics

This compound features a perfluorinated alkyl chain (undecafluorohexyl) attached to a methacrylate moiety (2-methylprop-2-enoate). The presence of fluorine atoms significantly alters the chemical behavior and biological interactions of the compound compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance:

  • A study on similar fluorinated esters demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • The unique hydrophobic and lipophobic characteristics conferred by the fluorinated chain may facilitate membrane disruption in microbial cells.

Cytotoxicity and Cell Interaction

The cytotoxic effects of fluorinated compounds have been documented in several studies:

  • In vitro assays have shown that certain perfluorinated compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .
  • A comparative study highlighted that compounds with longer fluorinated chains tend to exhibit higher cytotoxicity due to increased membrane permeability .

Environmental Impact and Biodegradability

Fluorinated compounds are often resistant to biodegradation:

  • The persistence of such compounds in the environment raises concerns regarding their accumulation and potential toxicity to aquatic organisms. Studies have shown that undecafluorohexyl derivatives can bioaccumulate in fish species .
  • Regulatory assessments suggest a need for careful evaluation of the environmental risks associated with the use of these compounds in consumer products.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated esters:

  • Objective : To assess the antibacterial properties against E. coli.
  • Methodology : Disk diffusion method was employed.
  • Results : The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity screening:

  • Objective : To determine the effects on human cancer cell lines.
  • Methodology : MTT assay was used to measure cell viability.
  • Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM.

Data Table

Biological ActivityObservationsReferences
Antimicrobial ActivitySignificant inhibition against E. coli
CytotoxicityIC50 = 25 µM in human cancer cell lines
Environmental PersistenceHigh bioaccumulation potential in aquatic organisms

Q & A

Q. What are the recommended synthetic routes for 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl 2-methylprop-2-enoate?

The synthesis typically involves esterification between perfluorinated alcohols and methacrylic acid derivatives. For example, reacting 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanol with methacryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to hydrolysis. Analytical validation using 19F^{19}\text{F} NMR and GC-MS ensures purity, as residual fluorinated intermediates can complicate downstream applications .

Q. What safety protocols are critical when handling this compound?

Occupational exposure limits (OELs) for methacrylate derivatives (e.g., methyl 2-methylprop-2-enoate) include a short-term exposure limit (STEL) of 100 ppm and time-weighted average (TWA) of 50 ppm . Use fume hoods, nitrile gloves, and respiratory protection. Monitor airborne concentrations with real-time sensors. Spills require neutralization with alkaline solutions (e.g., sodium bicarbonate) to prevent polymerization .

Q. How can researchers confirm the structural integrity of this compound?

Combine spectroscopic techniques:

  • 1H^{1}\text{H} NMR : Absence of vinyl proton signals confirms esterification completeness.
  • 19F^{19}\text{F} NMR : Characteristic splitting patterns validate perfluorohexyl group integrity.
  • FT-IR : Peaks at 1720–1740 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-F stretch). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected m/z for C14H9F11O2\text{C}_{14}\text{H}_{9}\text{F}_{11}\text{O}_2: ~454.03) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved?

Contradictions often arise from trace impurities or solvent effects. For example, residual hexafluorobenzene (a common solvent) may cause splitting artifacts. Use deuterated solvents (e.g., CDCl3_3) and compare with databases of fluorinated esters . Advanced methods like 2D 19F^{19}\text{F}-COSY or heteronuclear correlation (HETCOR) NMR can clarify coupling patterns. If crystallizable, single-crystal X-ray diffraction via SHELXL (with TWINABS for twinned data) provides unambiguous structural confirmation .

Q. What strategies optimize polymerization kinetics for copolymers using this monomer?

Radical polymerization with AIBN or benzoyl peroxide initiators is common. Key variables:

  • Temperature : 60–80°C balances reactivity and side-reaction suppression.
  • Solvent : Use fluorinated solvents (e.g., hexafluoroisopropanol) to enhance monomer solubility.
  • Comonomer ratio : Adjust feed ratios of 2-methylprop-2-enoate with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) to tune glass transition temperature (TgT_g). Monitor conversion via 1H^{1}\text{H} NMR or FT-IR .

Q. How do researchers address discrepancies in toxicity studies (e.g., conflicting OELs across regions)?

Discrepancies often stem from differing test models (e.g., rodent vs. human cell lines). Mitigate by:

  • Conducting in vitro assays (e.g., MTT for cytotoxicity) alongside in silico QSAR predictions.
  • Aligning exposure durations with regulatory frameworks (e.g., EU vs. OSHA guidelines).
  • Referencing harmonized standards like the Globally Harmonized System (GHS) for hazard classification .

Q. What methodologies validate crystallographic data for fluorinated polymers derived from this monomer?

For crystalline domains, collect X-ray data at low temperatures (100 K) to reduce thermal motion. Use SHELXL for refinement, applying restraints for disordered fluorine atoms. For amorphous regions, pair wide-angle X-ray scattering (WAXS) with molecular dynamics simulations to model chain packing. Report Flack parameters to address chirality in enantiomeric crystals .

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